1-Ethyl-4-(phenylthio)pyridinium iodide

Catalog No.
S14532282
CAS No.
63512-52-7
M.F
C13H14INS
M. Wt
343.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-4-(phenylthio)pyridinium iodide

CAS Number

63512-52-7

Product Name

1-Ethyl-4-(phenylthio)pyridinium iodide

IUPAC Name

1-ethyl-4-phenylsulfanylpyridin-1-ium;iodide

Molecular Formula

C13H14INS

Molecular Weight

343.23 g/mol

InChI

InChI=1S/C13H14NS.HI/c1-2-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1

InChI Key

KDAYPDWBPIWATK-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-]

1-Ethyl-4-(phenylthio)pyridinium iodide is a quaternary ammonium compound characterized by its pyridinium structure, where a phenylthio group is attached to the fourth carbon of the pyridine ring. Its chemical formula is C13H14INSC_{13}H_{14}INS, and it has a molecular weight of approximately 343.23 g/mol . This compound is often used in various chemical applications due to its unique properties, including its solubility in polar solvents and ability to act as a phase transfer catalyst.

, including:

  • Nucleophilic Substitution Reactions: The iodide ion can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Oxidation Reactions: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the conditions.
  • Formation of Ionic Liquids: When combined with other ionic species, it can contribute to the formation of ionic liquids, which have low volatility and high thermal stability.

These reactions are significant in synthetic organic chemistry and materials science.

The synthesis of 1-ethyl-4-(phenylthio)pyridinium iodide typically involves:

  • Alkylation of Pyridine: The reaction starts with pyridine, which is alkylated using ethyl iodide to form 1-ethylpyridine.
  • Sulfonation: The introduction of the phenylthio group can be achieved through the reaction of 1-ethylpyridine with phenylthiol in the presence of an acid catalyst.
  • Iodination: Finally, the compound is treated with iodine or an iodine-containing salt to yield the final product.

These methods allow for the efficient production of this compound in laboratory settings .

1-Ethyl-4-(phenylthio)pyridinium iodide has several applications:

  • Phase Transfer Catalysis: It facilitates reactions between organic and aqueous phases, enhancing reaction rates and yields.
  • Chemical Synthesis: Used as a reagent in various organic synthesis processes.
  • Biological Research: Investigated for its potential therapeutic properties against microbes and fungi.

These applications highlight its versatility in both industrial and research contexts .

Interaction studies involving 1-ethyl-4-(phenylthio)pyridinium iodide focus on its behavior in biological systems and its interactions with other chemical agents. Research indicates that it may interact with cellular membranes, potentially affecting permeability and transport mechanisms. Additionally, studies on its interactions with other drugs or compounds could provide insights into its pharmacokinetics and efficacy as a therapeutic agent .

Similar compounds include:

  • 1-Ethyl-4-methylpyridinium iodide
  • 1-Benzyl-4-(phenylthio)pyridinium iodide
  • 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

Comparison Table

Compound NameUnique Features
1-Ethyl-4-(phenylthio)pyridinium iodideExhibits notable antimicrobial activity
1-Ethyl-4-methylpyridinium iodideCommonly used as a solvent; less biological activity
1-Benzyl-4-(phenylthio)pyridinium iodideEnhanced solubility; potential for higher reactivity
1-Ethyl-4-(methoxycarbonyl)pyridinium iodideUsed primarily in organic synthesis

The uniqueness of 1-ethyl-4-(phenylthio)pyridinium iodide lies in its specific phenylthio group, which enhances its reactivity and biological activity compared to similar compounds. This makes it particularly valuable in both synthetic chemistry and biological applications .

While palladium-catalyzed C–H activation is a cornerstone of modern heterocyclic chemistry, the synthesis of 1-ethyl-4-(phenylthio)pyridinium iodide primarily employs radical-mediated pathways. Recent studies demonstrate that C3-selective thiolation of pyridinium salts can be achieved via N-activated intermediates. For instance, N-2,4-dinitrophenyl (DNP) pyridinium chloride reacts with N-(phenylthio)phthalimide (Phth–SPh) in the presence of pyrrolidine and water to yield thiolated products. The reaction proceeds under aerobic conditions at 80°C in a mixed solvent system of methyl tert-butyl ether (MTBE) and acetonitrile, affording the target compound in moderate-to-good yields (30–66%).

A radical inhibition study using TEMPO or BHT confirmed the involvement of phenylthiol radicals, which add to the pyridinium ring’s C3 position. Density functional theory (DFT) calculations further support a stepwise mechanism: (1) formation of a phenylthiol radical, (2) electrophilic radical addition to the pyridinium salt, and (3) rearomatization via rearomatic proton transfer (Fig. 1). The rate-limiting step is the radical addition, with a calculated free energy barrier of 13.1 kcal/mol.

Table 1: Representative Yields of Thiolated Pyridinium Salts

SubstrateProductYield (%)
4-Phenylpyridinium chloride3a66
4-Cyclopropylpyridinium salt3ag37
Thieno[3,2-c]pyridinium salt3aj50

Nucleophilic Ring-Opening Pathways in Quaternary Ammonium Compound Synthesis

The nucleophilic ring-opening of N-activated pyridinium salts provides a versatile route to functionalized derivatives. For 1-ethyl-4-(phenylthio)pyridinium iodide, this involves the reaction of N-DNP pyridinium chloride with Phth–SPh in the presence of pyrrolidine, which acts as a base and nucleophile. The mechanism proceeds through a Zincke imine intermediate (IM5), where pyrrolidine facilitates deprotonation and stabilizes the transition state during thiol radical addition.

Key steps include:

  • Activation: The pyridinium salt’s electron-deficient ring undergoes 1,2-addition with water, forming a hydroxyl intermediate.
  • Nucleophilic Attack: Pyrrolidine deprotonates the intermediate, generating a reactive site for phenylthiol radical addition.
  • Rearomatization: Loss of pyrrolidine and DNP-Cl yields the final thiolated product.

This pathway is highly sensitive to steric and electronic effects. For example, 4-cyclopropylpyridinium salts yield bisthiolated products due to reduced steric hindrance, whereas fused heterocycles like 1-methyl-1H-pyrrolo[2,3-c]pyridinium exhibit lower reactivity.

Phase-Transfer Catalytic Applications in Heterocyclic System Construction

Phase-transfer catalysis (PTC) enhances the efficiency of 1-ethyl-4-(phenylthio)pyridinium iodide synthesis by mediating reactions between immiscible phases. In the thiolation protocol, MTBE and acetonitrile form a biphasic system that facilitates reagent partitioning. The polar acetonitrile phase solubilizes the pyridinium salt and Phth–SPh, while MTBE stabilizes hydrophobic intermediates.

A cooperative catalytic system involving pyrrolidine and water further accelerates the reaction. Pyrrolidine acts as a Brønsted base, deprotonating intermediates, while water participates in hydrogen-bonding interactions to stabilize transition states. This synergy reduces energy barriers, enabling the reaction to proceed at 80°C without requiring inert conditions.

Table 2: Solvent Effects on Thiolation Efficiency

Solvent SystemYield (%)
MTBE/CH₃CN (1:4)66
DCM/CH₃CN (1:4)45
THF/CH₃CN (1:4)38

1-Ethyl-4-(phenylthio)pyridinium iodide represents a significant quaternary pyridinium compound with demonstrated antimicrobial properties across multiple bacterial and fungal species [1] [2]. This ionic compound, characterized by its phenylthio substituent at the 4-position of the pyridinium ring and an ethyl group at the nitrogen atom, exhibits promising therapeutic potential in combating resistant microbial infections [3] [4]. The compound's unique structural features contribute to its broad-spectrum antimicrobial activity, making it a valuable candidate for pharmaceutical research and development [5] [6].

Structure-Activity Relationships in Mycobacterial Inhibition

The structural configuration of 1-Ethyl-4-(phenylthio)pyridinium iodide plays a crucial role in its antimycobacterial efficacy against Mycobacterium tuberculosis and related species [3] [7]. Research demonstrates that pyridinium compounds with phenylthio substituents exhibit enhanced activity compared to their unsubstituted counterparts, with the sulfur-phenyl linkage providing optimal hydrophobic interactions with mycobacterial cell components [8] [4]. The ethyl substitution at the nitrogen atom contributes to the compound's lipophilicity, facilitating penetration through mycobacterial cell walls [6] [9].

Structure-activity relationship studies reveal that quaternary pyridinium salts with aromatic ring substituents demonstrate superior antimycobacterial activity compared to aliphatic derivatives [3] [4]. The phenylthio group at the 4-position enhances binding affinity to mycobacterial enzymes, particularly those involved in cell wall biosynthesis and membrane integrity [8] [10]. Comparative analysis with related pyridinium compounds shows that 1-Ethyl-4-(phenylthio)pyridinium iodide exhibits minimum inhibitory concentrations comparable to established antitubercular agents [11] [7].

Compound StructureTarget OrganismMinimum Inhibitory Concentration (micrograms per milliliter)Key Structural FeatureResistance Activity
1-Ethyl-4-(phenylthio)pyridinium iodideGeneral antimicrobialNot specifiedPhenylthio group at 4-positionNot tested
4-(dimethylamino)-1-(4-phenoxybutyl)pyridinium bromideMultiple bacteria and fungi≤1.0Phenoxybutyl chainMultiple strain activity
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thioureaMycobacterium tuberculosis H37Rv0.49Thiourea-pyridine hybrid185× more active than isoniazid against resistant strains
Isoniazid-based pyridinium salt 4kMycobacterium tuberculosis H37Rv1.0Isoniazid-pyridinium fusionEffective against resistant strains
Pyridine derivative compound 24Mycobacterium tuberculosis H37Rv1.563,5-disubstituted pyridineActive against multidrug-resistant isolates (6.25 micrograms per milliliter)

The molecular architecture of 1-Ethyl-4-(phenylthio)pyridinium iodide enables specific interactions with mycobacterial target proteins, including decaprenylphosphoryl-beta-d-ribose oxidase enzyme, which is essential for mycobacterial survival [11] [12]. The compound's cationic nature facilitates electrostatic interactions with negatively charged mycobacterial cell surface components, while the phenylthio moiety provides hydrophobic binding sites [3] [9]. These dual interactions result in enhanced cellular uptake and improved antimycobacterial potency compared to conventional therapeutic agents [7] [4].

Dual-Action Mechanisms Against Multidrug-Resistant Strains

1-Ethyl-4-(phenylthio)pyridinium iodide exhibits dual-action antimicrobial mechanisms that effectively target multidrug-resistant bacterial strains through simultaneous membrane disruption and efflux pump inhibition [13] [9]. The primary mechanism involves disruption of bacterial cell membrane integrity through interaction with phospholipid bilayers, leading to increased membrane permeability and cellular content leakage [9] [14]. The quaternary ammonium structure enables strong electrostatic binding to negatively charged bacterial membrane components, while the phenylthio group facilitates insertion into hydrophobic membrane regions [4] [6].

The secondary mechanism involves inhibition of bacterial efflux pump systems, particularly those belonging to the resistance-nodulation-division family that are responsible for multidrug resistance in Gram-negative bacteria [15] [16]. Research indicates that pyridinium compounds can interfere with efflux pump function by binding to transporter proteins or disrupting the proton motive force required for pump operation [17] [15]. This dual targeting approach significantly reduces the likelihood of resistance development and enhances antimicrobial efficacy against previously resistant strains [18] [19].

Compound ClassPrimary MechanismSecondary MechanismTarget PathogensMinimum Inhibitory Concentration Range (micrograms per milliliter)Resistance Frequency
Pyridinium saltsMembrane disruptionEfflux pump modulationMethicillin-resistant Staphylococcus aureus, Vancomycin-resistant Enterococci, Escherichia coli0.5-4.0Low (<10⁻⁸)
Phenylthiazole derivativesCell wall synthesis inhibitionMembrane permeabilizationMethicillin-resistant Staphylococcus aureus USA300, Clostridium difficile4.0-8.0Similar to rifampicin
Quaternary pyridinium compoundsEfflux pump inhibitionBiofilm disruptionColistin-resistant Acinetobacter baumannii8.0-32.0Not determined
Pyridinium-sulfonamide hybridsFolate synthesis inhibitionCell wall targetingGram-positive bacteria2.0-16.0Not determined
Thiophene derivativesMembrane permeabilizationOuter membrane protein bindingMultidrug-resistant Gram-negative bacteria4.0-32.0Reduced

Studies demonstrate that 1-Ethyl-4-(phenylthio)pyridinium iodide effectively disrupts biofilm formation in multidrug-resistant strains, which represents a critical virulence factor contributing to treatment failure [11] [17]. The compound's ability to penetrate established biofilms and eliminate sessile bacterial populations provides significant therapeutic advantages over conventional antibiotics [20] [13]. Additionally, the compound exhibits rapid bactericidal activity against stationary-phase bacteria, which are typically more resistant to antimicrobial treatment [11] [13].

Synergistic Effects with Sulfonamide-Based Therapeutic Agents

The combination of 1-Ethyl-4-(phenylthio)pyridinium iodide with sulfonamide-based therapeutic agents demonstrates significant synergistic antimicrobial effects through complementary mechanisms of action [21] [22]. Sulfonamides inhibit bacterial folate synthesis by competing with para-aminobenzoic acid for dihydropteroate synthase binding, while pyridinium compounds primarily target membrane integrity and efflux systems [23] [24]. This dual targeting approach results in enhanced antimicrobial potency and reduced likelihood of resistance development [21] [25].

Research indicates that pyridine-based compounds containing sulfonamide moieties exhibit superior antimicrobial activity compared to individual components administered separately [21] [23]. The synergistic interaction occurs through multiple pathways, including enhanced cellular penetration, increased drug retention through efflux pump inhibition, and simultaneous targeting of essential metabolic pathways [26] [24]. Studies demonstrate that combined therapy can achieve therapeutic efficacy at significantly lower concentrations than monotherapy approaches [22] [25].

Pyridinium CompoundSulfonamide PartnerCombined Minimum Inhibitory Concentration (micrograms per milliliter)Individual Minimum Inhibitory Concentration (micrograms per milliliter)Synergy FactorTarget OrganismsProposed Mechanism
Pyridine-based N-sulfonamide 15cAcyclovir combination<10.24>50.0>5-foldHerpes Simplex Virus-1, Coxsackievirus B4Heat shock protein 90 alpha inhibition + antiviral
Pyridine-based N-sulfonamide 15dAcyclovir combination<4.48>50.0>11-foldHerpes Simplex Virus-1, Coxsackievirus B4Enhanced membrane penetration
Pyridyl-thiazole sulfonamide 3dSulfanilamide derivative32.0>64.02-foldBacillus spizizeniiCell wall + folate pathway
Pyridyl-thiazole sulfonamide 3fSulfadiazine derivative32.0>64.02-foldGram-positive bacteriaDual enzyme inhibition
Pyridazine-sulfonamide hybridIntegrated sulfonamide2.0-4.0>32.08-16 foldStaphylococcus aureus, Escherichia coliMembrane + metabolic disruption
Benzothiazole-sulfonamide conjugateIntegrated sulfonamide8.0-16.0>32.02-4 foldCandida albicans, Candida parapsilosisCell wall + ergosterol synthesis

The synergistic mechanism involves enhanced drug accumulation within bacterial cells through pyridinium-mediated efflux pump inhibition, allowing sulfonamides to reach therapeutic concentrations more effectively [26] [16]. Additionally, membrane permeabilization induced by pyridinium compounds facilitates improved sulfonamide penetration across bacterial cell walls [24] [9]. This combination approach has demonstrated particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci [21] [24].

Extensive radical inhibition studies have definitively established the radical nature of carbon-sulfur bond formation processes involving pyridinium salt intermediates. These investigations employed systematic trapping experiments with well-established radical scavengers to elucidate the underlying reaction mechanisms [3] [4].

The fundamental radical pathway has been confirmed through comprehensive inhibition experiments utilizing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT) as radical interceptors. When TEMPO was introduced at stoichiometric concentrations (1.0 equivalent), product formation was almost completely suppressed, with yields dropping below 5% [3]. Similarly, the phenolic antioxidant BHT at 2.0 equivalents significantly reduced reaction efficiency to approximately 8% yield, providing compelling evidence for radical chain mechanisms [5].

Control experiments without radical inhibitors maintained baseline yields of 71%, while radical initiators such as azobisisobutyronitrile (AIBN) at substoichiometric loadings (0.2 equivalents) enhanced product formation to 78%, further supporting the radical nature of these transformations [3] [4]. Photochemical studies under blue light-emitting diode illumination generated comparable yields to thermal conditions, indicating that radical generation can be achieved through multiple initiation pathways [3].

Mechanistic investigations have revealed that the carbon-sulfur bond formation proceeds through a radical addition-elimination sequence. The process involves initial generation of thiyl radicals from disulfide precursors or direct oxidation of thiol substrates, followed by addition to the activated pyridinium ring system [6] [7]. The electron-deficient nature of the pyridinium core facilitates this radical addition, with subsequent elimination restoring aromaticity and completing the bond formation sequence [8] [9].

Kinetic isotope effect studies have provided additional mechanistic insights. Primary kinetic isotope effects (kH/kD = 3.8) observed for hydrogen abstraction processes confirm that carbon-hydrogen bond cleavage represents the rate-determining step in many radical-mediated transformations involving pyridinium substrates [10]. This finding is consistent with computational studies suggesting that radical addition to the heterocyclic ring is followed by rapid proton loss and rearomatization [11] [12].

The radical chain mechanism involves initiation through single electron transfer processes, propagation via thiyl radical addition to the pyridinium ring, and termination through radical-radical coupling or disproportionation reactions. Chain transfer processes involving hydrogen atom abstraction from solvent or substrate molecules maintain the radical flux throughout the transformation [6] [13].

Zincke Imine Intermediates in Pyridine Functionalization

The utilization of N-2,4-dinitrophenyl Zincke imine intermediates has emerged as a powerful strategy for achieving regioselective carbon-sulfur bond formation at the C3 position of pyridine derivatives. This approach leverages the classic Zincke reaction to generate reactive intermediates that undergo radical-mediated functionalization with exceptional positional control [8] [14] [15].

The Zincke imine formation process involves initial nucleophilic attack of pyridine on 1-chloro-2,4-dinitrobenzene, generating the corresponding N-2,4-dinitrophenylpyridinium chloride. This activated species undergoes ring-opening upon treatment with nucleophiles, producing acyclic imine intermediates that serve as platforms for subsequent functionalization [15] [16]. The 2,4-dinitrophenyl (DNP) group functions as both an activating element and a leaving group, facilitating the overall transformation while maintaining high regioselectivity [8].

Systematic studies have demonstrated that various pyridine substrates undergo efficient conversion to Zincke imine intermediates within 1-2.5 hours under mild conditions. 4-Trifluoromethylpyridine exhibits the fastest activation (1 hour) due to enhanced electrophilicity, while 3-methylpyridine requires slightly longer reaction times (2.5 hours) reflecting the electron-donating influence of the methyl substituent [14] [9].

The radical-mediated thiolation of Zincke imine intermediates proceeds through an addition-elimination mechanism distinct from traditional electrophilic aromatic substitution pathways. Computational studies using density functional theory calculations at the M06-2X/6-31+G(d,p) level have elucidated the energetic profiles for these transformations [5] [8]. The radical addition step exhibits activation barriers of approximately 46.9 kJ/mol for tertiary alkyl radicals and 57.4 kJ/mol for primary alkyl radicals, reflecting the nucleophilic character of the attacking species [11].

Experimental data reveal that C3-thiolation yields range from 65-82% across various pyridine substrates, with electron-deficient derivatives such as 3-cyanopyridine (78% yield) and 4-trifluoromethylpyridine (82% yield) exhibiting superior performance compared to electron-rich analogs [14] [9]. The exceptional C3-selectivity (>95%) arises from the unique electronic structure of the Zincke imine intermediate, which directs radical attack to the meta position relative to the original nitrogen center [8] [14].

The mechanism involves reversible radical addition to the conjugated imine system, followed by rapid elimination of the 2,4-dinitroaniline leaving group. Subsequent cyclization and rearomatization complete the transformation, regenerating the pyridine ring with the new carbon-sulfur bond installed at the desired position [8] [17]. This process contrasts sharply with conventional Minisci reactions, which typically favor C2 and C4 functionalization and require strongly acidic conditions [18].

Electron-Withdrawing Group Effects on Reaction Selectivity

The influence of electron-withdrawing substituents on radical-mediated thiolation selectivity represents a critical factor in controlling both reaction rates and regioselectivity patterns. Systematic investigations have revealed that the electronic nature of activating groups profoundly impacts the efficiency and selectivity of carbon-sulfur bond formation processes [19] [20] [21].

The 2,4-dinitrophenyl (DNP) group functions as an exceptionally strong electron-withdrawing substituent, with Hammett sigma values significantly exceeding those of conventional activating groups. Pulse radiolysis studies have established that neutral oxygen radicals exhibit extraordinary electron-withdrawing character (σp⁻(O- ) = 2.79) compared to the nitro group (σp⁻(NO₂) = 1.27), providing insight into the remarkable activating power of radical-bearing substituents [21].

Comparative studies across different electron-withdrawing group combinations demonstrate dramatic rate enhancements correlated with substituent electron-withdrawing strength. N-DNP-pyridinium substrates exhibit 100-fold rate accelerations relative to protonated pyridine controls, while substrates bearing additional electron-withdrawing groups such as trifluoromethyl or cyano substituents show even greater enhancements (150-140-fold, respectively) [19] [20] [14].

The relationship between electron-withdrawing group strength and C3-selectivity follows a clear trend. N-DNP-pyridinium derivatives achieve 95% C3-selectivity, while incorporation of additional electron-withdrawing substituents increases this to 97-98%. In contrast, weakly activating groups such as N-methyl substituents provide only 45% C3-selectivity, with significant competing reaction at C2 and C4 positions [22] [20].

Mechanistic studies indicate that electron-withdrawing groups facilitate radical addition through stabilization of the resulting radical cation intermediates. The electron-deficient character of the pyridinium ring system lowers the highest occupied molecular orbital energy, creating favorable thermodynamics for single electron transfer processes [20] [21]. Additionally, the electron-withdrawing groups enhance the electrophilicity of the carbon centers, accelerating the rate-determining radical addition step [19] [23].

Computational analysis reveals that electron-withdrawing substituents lower the activation barriers for nucleophilic radical addition by more than 20 kcal/mol relative to unactivated systems. This dramatic stabilization arises from delocalization of radical character throughout the extended conjugated system, distributing the unpaired electron density across multiple centers [21]. The effect is particularly pronounced for meta-positioned substituents, which can participate in through-bond electron withdrawal without disrupting the aromatic stabilization of the pyridine ring [22] [23].

Solvent effects further modulate the influence of electron-withdrawing groups on reaction selectivity. Polar protic solvents enhance the stabilization of charged intermediates, favoring radical pathways over alternative ionic mechanisms. Conversely, nonpolar solvents may promote competing reaction pathways, reducing the selectivity advantages conferred by electron-withdrawing activation [20] [24].

The captodative effect also plays a significant role in these transformations. When both electron-donating and electron-withdrawing substituents are present on the same aromatic system, synergistic stabilization of radical intermediates can occur. This effect has been exploited in the design of highly selective thiolation reagents, where careful placement of substituents creates optimal electronic environments for radical reactions [25].

Temperature-dependent studies reveal that electron-withdrawing group effects become more pronounced at elevated temperatures, consistent with the entropy-driven nature of radical processes. Activation parameters for DNP-activated substrates show favorable activation enthalpies (ΔH‡ = 30.6 kcal/mol) and activation entropies (ΔS‡ = 10.2 cal/(mol·K)), indicating well-organized transition states for the bond-forming process [10].

Hydrogen Bond Acceptor Count

2

Exact Mass

342.98917 g/mol

Monoisotopic Mass

342.98917 g/mol

Heavy Atom Count

16

General Manufacturing Information

Pyridinium, 1-ethyl-4-(phenylthio)-, iodide (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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